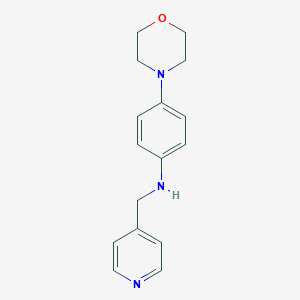![molecular formula C19H18N2O5 B508357 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid CAS No. 833437-63-1](/img/structure/B508357.png)
4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid” is a compound with a molecular weight of 354.36 . It has a complex structure that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 3-arylamino substituted fused pyrrole derivatives were prepared through p-TsOH promoted N-arylation of 2,2-dihydroxy-1-(4-methoxyphenyl) ethanone .Molecular Structure Analysis
The molecular formula of this compound is C19H18N2O5 . It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI key for this compound is PSFYLRHAWBFTLO-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.386±0.06 g/cm3 and a predicted boiling point of 736.1±60.0 °C .Applications De Recherche Scientifique
Advanced Oxidation Processes for Environmental Remediation
A review on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) highlights the significance of exploring novel compounds for environmental remediation. The study provides insights into degradation pathways, by-products, biotoxicity, and employs computational methods to predict reactive sites, which could be relevant to the applications of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid in environmental chemistry (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Organic Synthesis and Catalysis
Research on arylmethylidene derivatives of 3H-furan-2-ones, including reactions with C-, N-, N,N-, and N,O-nucleophilic agents, highlights the versatility of similar compounds in synthesizing a wide range of cyclic and heterocyclic compounds. This review suggests potential applications of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid in the synthesis of complex organic molecules (Kamneva, Anis’kova, & Egorova, 2018).
Chemopreventive and Anti-inflammatory Agents
A review of 4′-Geranyloxyferulic acid, a compound with structural similarities, reveals its potential as an anti-inflammatory and anti-tumor agent. This suggests that compounds like 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid could have significant biomedical applications, particularly in cancer chemoprevention and inflammation control (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Degradation and Stability Studies
The stability and degradation pathways of nitisinone (NTBC) were explored through LC-MS/MS, emphasizing the importance of understanding the stability and by-products of pharmaceutical compounds. This research could be applicable to studying the stability and degradation of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid, potentially contributing to its development and safe use in various applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Pharmacological and Toxicological Profiles
The pharmacological effects and chemical properties of 25I-NBOMe, a compound with a complex structure, were reviewed to understand its effects and toxicity. Similar comprehensive studies on 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid could inform its safe pharmacological use and potential toxicological impacts (Kamińska Katarzyna, Świt Paweł, & Malek Kamilla, 2020).
Propriétés
IUPAC Name |
4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-26-16-8-6-15(7-9-16)21-11-13(10-17(21)22)18(23)20-14-4-2-12(3-5-14)19(24)25/h2-9,13H,10-11H2,1H3,(H,20,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXYUANNEVYMMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,7-Dimethyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4-pyrimidinol](/img/structure/B508276.png)

![6-Amino-4-(4-bromophenyl)-3-tert-butyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B508330.png)
![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)

![N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-phenylbenzamide](/img/structure/B508375.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B508378.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B508381.png)
![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B508386.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B508387.png)
![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)
![4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid](/img/structure/B508416.png)
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B508445.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B508448.png)